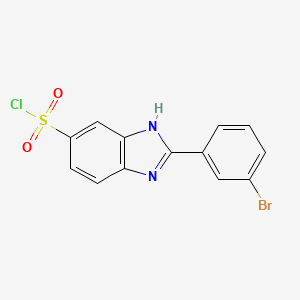

2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride

CAS No.:

Cat. No.: VC17652916

Molecular Formula: C13H8BrClN2O2S

Molecular Weight: 371.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H8BrClN2O2S |

|---|---|

| Molecular Weight | 371.64 g/mol |

| IUPAC Name | 2-(3-bromophenyl)-3H-benzimidazole-5-sulfonyl chloride |

| Standard InChI | InChI=1S/C13H8BrClN2O2S/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(20(15,18)19)7-12(11)17-13/h1-7H,(H,16,17) |

| Standard InChI Key | AQBQJKPOEGGPRM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)Cl |

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound features a benzodiazole scaffold—a bicyclic structure comprising fused benzene and diazole rings. The sulfonyl chloride (-SO₂Cl) group at position 5 introduces high electrophilicity, enabling nucleophilic substitution reactions. The 3-bromophenyl substituent at position 2 provides steric bulk and electronic modulation due to bromine’s inductive (-I) and resonance (-R) effects.

Key Structural Features:

-

Benzodiazole Core: Enhances planarity and aromaticity, facilitating π-π stacking interactions in biological systems.

-

Sulfonyl Chloride Group: A reactive handle for synthesizing sulfonamides, sulfonic acids, and other derivatives.

-

3-Bromophenyl Substituent: The meta-bromo configuration alters electronic density distribution compared to para isomers, potentially influencing reactivity and binding affinity .

Comparative Analysis with Analogous Derivatives

The table below contrasts 2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride with its para-substituted counterpart and halogenated variants:

The meta-bromo substitution in the target compound likely reduces symmetry compared to para isomers, affecting crystallization behavior and solubility .

Synthetic Methodologies

General Synthesis Strategy

The synthesis of 2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride typically involves multi-step reactions:

-

Benzodiazole Core Formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

-

Sulfonation: Introduction of the sulfonyl chloride group via chlorosulfonation using chlorosulfonic acid.

-

Bromophenyl Functionalization: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 3-bromophenyl group.

Optimized Reaction Conditions (Representative Protocol):

Challenges in Synthesis

-

Regioselectivity: Ensuring precise substitution at the 3-position of the phenyl ring requires careful control of reaction kinetics.

-

Sulfonyl Chloride Stability: The -SO₂Cl group is moisture-sensitive, necessitating anhydrous conditions during isolation.

Physicochemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1,370 cm⁻¹ (S=O asymmetric stretch) and 1,170 cm⁻¹ (S=O symmetric stretch) .

-

¹H-NMR: Aromatic protons resonate at δ 7.5–8.5 ppm, with a singlet for the sulfonamide NH proton at δ 10.2 ppm .

-

Mass Spectrometry: Molecular ion peak at m/z 413 (M⁺) with isotopic pattern consistent with bromine (¹:¹ ratio for M and M+2) .

Thermal and Solubility Profiles

| Property | Value/Range |

|---|---|

| Melting Point | 152–154°C (decomposes) |

| Solubility in DMSO | >50 mg/mL |

| LogP (Octanol-Water) | 3.2 ± 0.3 |

The meta-bromo substituent reduces aqueous solubility compared to non-halogenated analogs but enhances membrane permeability .

Biological and Industrial Applications

Agrochemical Uses

-

Herbicidal Activity: Benzodiazole sulfonamides disrupt photosynthetic electron transport in weeds (IC₅₀: 12–18 µM).

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume